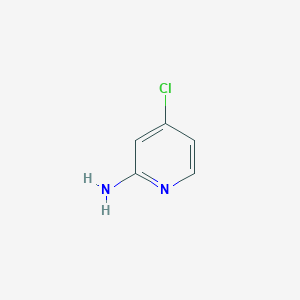

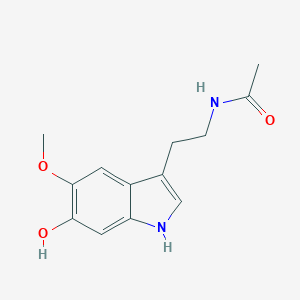

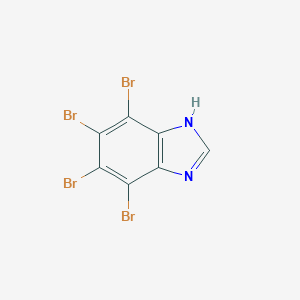

![molecular formula C20H23NO12 B016186 [(2R,3R,4S,5R,6S)-3,4,5-三乙酰氧基-6-(4-硝基苯氧基)氧杂环己烷-2-基]甲基乙酸酯 CAS No. 5987-78-0](/img/structure/B16186.png)

[(2R,3R,4S,5R,6S)-3,4,5-三乙酰氧基-6-(4-硝基苯氧基)氧杂环己烷-2-基]甲基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to beta-D-Glucopyranoside, such as 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(N-nitroso)acetamido-α- and β-D-glucopyranose, involves processes that lead to the production of beta-D-glucopyranose pentaacetate and ethyl beta-D-glucopyranoside tetraacetate as major products through decomposition reactions in specific conditions (Llewellyn & Williams, 1973). Additionally, a practical synthesis method for related compounds using ZnCl2 demonstrates the efficiency and safety of these processes, suitable for large-scale preparation (Yuasa & Yuasa, 2004).

Molecular Structure Analysis

The molecular structure of compounds related to beta-D-Glucopyranoside, such as N-o-, N-m-, and N-p-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosylamines, has been extensively analyzed through X-ray diffraction and solid-state 13C NMR. These studies reveal that the sugar moieties adopt slightly distorted (4)C1 conformations due to crystal packing forces, with variations in the presence and type of intermolecular hydrogen bonds in the crystal lattice (Temeriusz et al., 2006).

Chemical Reactions and Properties

The compound and its derivatives exhibit interesting chemical reactivity, such as the facilitated hydrolysis of 4-nitrophenyl β-D-glucopyranoside tetraphosphates through intramolecular nucleophilic catalysis by phosphate groups, leading to significant acceleration of the reaction compared to model compounds. This reaction mechanism involves the formation of a five-membered 1,2-cyclic phosphate intermediate, observable by 31P NMR spectroscopy (Camilleri et al., 1994).

科学研究应用

酶活性测定

该化合物是β-D-葡萄糖苷酶的显色底物。它被用于在各种研究和诊断环境中测量酶的活性。 当β-D-葡萄糖苷酶作用于该底物时,它会释放一个4-硝基苯酚部分,该部分可以通过其吸光度进行定量,从而提供酶活性的测量值 .

生化分析

在生化酶分析中,该化合物作为一种关键试剂。 它被用于研究β-D-葡萄糖苷酶和其他糖苷酶的动力学,这对理解碳水化合物代谢和这些酶在不同生物过程中的作用至关重要 .

体外诊断分析

该化合物在诊断分析中的作用非常重要。它被用于测定体液中葡萄糖苷酶水平的分析,这可能表明某些疾病或状况。 例如,异常的β-葡萄糖苷酶活性可能与戈谢病和其他代谢紊乱有关 .

酶抑制剂研究

研究人员使用该化合物筛选β-D-葡萄糖苷酶的潜在抑制剂。 这对于开发针对葡萄糖苷酶活性为因素的疾病(如糖尿病和某些病毒感染)的新药非常重要 .

糖生物学研究

在糖生物学中,研究糖及其在生物学中的作用,该化合物被用于了解糖如何与蛋白质和脂质结合,以及这些结合如何影响细胞过程和疾病发展 .

农业研究

在农业中,该化合物被用于研究参与防御害虫的植物酶。 通过了解这些酶,研究人员可以制定更好的作物保护策略,提高农业生产力 .

环境监测

β-D-葡萄糖苷酶衍生物,包括该化合物,可用于环境监测,以检测土壤和水样品中葡萄糖苷酶的活性。 这有助于评估环境中的微生物活性以及潜在的污染水平 .

教育目的

最后,该化合物经常在教育环境中被用来教导学生关于酶催化反应。 它提供了一个关于酶活性的视觉演示,这对理解基本的生物化学原理很有价值 .

作用机制

Target of Action

The primary target of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-D-glucosides .

Mode of Action

The compound acts as a substrate for beta-D-glucosidase . Upon interaction with the enzyme, it undergoes hydrolysis, resulting in the release of p-nitrophenol and acetyl-beta-D-glucopyranoside . The release of p-nitrophenol, a chromogenic product, allows for the measurement of enzyme activity .

Biochemical Pathways

The hydrolysis of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside by beta-D-glucosidase is part of the broader carbohydrate metabolism pathway . This process contributes to the breakdown and utilization of complex carbohydrates, impacting energy production and other downstream metabolic processes .

Pharmacokinetics

As a substrate for enzymatic reactions, its bioavailability would largely depend on the presence and activity of beta-d-glucosidase in the system .

Result of Action

The hydrolysis of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside by beta-D-glucosidase results in the release of p-nitrophenol, a chromogenic product, and acetyl-beta-D-glucopyranoside . This reaction can be used to measure the activity of beta-D-glucosidase, providing insights into carbohydrate metabolism .

Action Environment

The action, efficacy, and stability of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside would be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that may interact with the compound or the enzyme . .

未来方向

“beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . Its use as a chromogenic beta-D-glucosidase substrate makes it valuable in the measurement of beta-glucosidase activity . Future research may continue to explore its applications in these areas.

生化分析

Biochemical Properties

The compound is known to act as a substrate for the enzyme beta-glucosidase . This enzyme cleaves the glycosidic bond in the compound, releasing glucose and 4-nitrophenol . The interaction between the compound and beta-glucosidase is a key step in certain metabolic pathways .

Cellular Effects

The compound’s effects on cells are primarily related to its role as a substrate for beta-glucosidase . The cleavage of the compound can influence cellular metabolism by contributing to the pool of free glucose within the cell .

Molecular Mechanism

The compound’s effects at the molecular level are largely due to its interaction with beta-glucosidase . The enzyme cleaves the glycosidic bond in the compound, releasing glucose and 4-nitrophenol . This reaction can influence gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

It is known that the compound can be stably stored and used in biochemical assays .

Metabolic Pathways

The compound is involved in the metabolic pathway catalyzed by beta-glucosidase . This enzyme cleaves the glycosidic bond in the compound, contributing to the pool of free glucose within the cell .

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUISCKWILNFIL-OUUBHVDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5987-78-0 |

Source

|

| Record name | beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

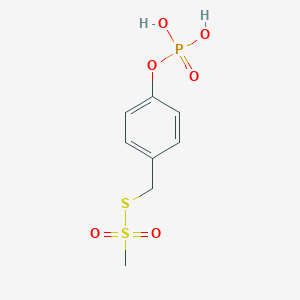

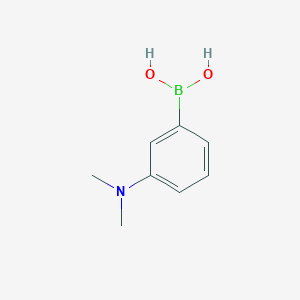

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)

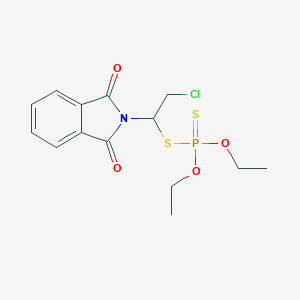

![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)